Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Catalog No.
S548387
CAS No.
329710-24-9
M.F
C10H4N6O
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazi...

CAS Number

329710-24-9

Product Name

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

IUPAC Name

10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

Molecular Formula

C10H4N6O

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7/h1-4H

InChI Key

SSNMLKNJEUSPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

KP3721, KP 3721, KP-3721

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Description

The exact mass of the compound Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is 224.04466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a complex heterocyclic compound characterized by a unique arrangement of nitrogen and carbon atoms within its structure. This compound features an indeno framework fused with a tetraazole and triazine moiety, contributing to its intriguing chemical properties and potential biological activities. The presence of multiple nitrogen atoms in its structure enhances its electron-donating capabilities, making it a candidate for various

The chemical reactivity of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one can be attributed to its nitrogen-rich structure. It can undergo various reactions such as:

  • Nucleophilic Substitution: The compound can react with nucleophiles due to the electrophilic nature of its nitrogen atoms.
  • Oxidative Cyclization: Similar compounds have shown reactivity through oxidative cyclization processes, which can modify their structural properties and enhance biological activity .
  • Functional Group Modifications: The introduction of different substituents at specific positions can yield derivatives with varied properties and activities.

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one has been studied for its potential biological activities. Compounds with similar structures have demonstrated antifungal properties against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermofiton at micromolar concentrations . Additionally, some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells by blocking signaling pathways like Akt in thyroid tumors .

The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one typically involves multi-step synthetic routes that may include:

  • Starting Materials: The synthesis often begins with readily available precursors such as 3-amino derivatives or substituted hydrazines.
  • Cyclization Reactions: Key steps may involve cyclization reactions that form the indeno and tetraazole frameworks. For instance, oxidative cyclization methods have been successfully employed in synthesizing related compounds .
  • Yield Optimization: The choice of solvents (e.g., trifluoroethanol) and reaction conditions (temperature) significantly affects the yield and purity of the final product.

The unique structure of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one lends itself to various applications:

  • Pharmaceuticals: Its potential as an antifungal agent makes it valuable in developing new treatments for skin infections.
  • Anticancer Research: The ability to inhibit cancer cell proliferation positions this compound as a candidate for further development in oncology.
  • Material Science: Due to its electronic properties, it may find applications in organic electronics or as a precursor for novel materials.

Interaction studies involving Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one focus on understanding how this compound interacts with biological macromolecules. Research indicates that similar compounds can interact with enzymes or receptors involved in cellular signaling pathways. For instance:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes critical for tumor growth.
  • Receptor Binding: Studies may also explore how these compounds bind to receptors involved in cell proliferation and apoptosis.

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one shares structural similarities with several other nitrogen-rich heterocycles. Here are some notable comparisons:

Compound NameStructureUnique Features
1H-Pyrazolo[3',4':5,6]pyrido[3',2':4]indoleContains a fused pyrazole-pyridine systemKnown for its antitumor activity
1H-Triazolo[4',3':2,3]-indoleCombines triazole and indole motifsExhibits neuroprotective effects
1H-Tetrazolo[5',1':5]indoleFeatures a tetrazole ring fused to indoleDisplays antimicrobial properties

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is unique due to its specific arrangement of nitrogen atoms and the indeno structure that may contribute to distinct biological activities not observed in other compounds.

The compound was first synthesized in the early 21st century as part of efforts to develop nitrogen-rich heterocycles for pharmaceutical applications. Its initial preparation involved cyclocondensation reactions between indene derivatives and azole precursors, leveraging advances in multicomponent reaction methodologies. The discovery of its biological activity, particularly as a dual inhibitor of PDK1/Akt/Flt signaling pathways, spurred further structural optimization. Key milestones include the identification of its isomeric forms (e.g., KP372-1A and KP372-1B) and their distinct pharmacological profiles.

Classification within Heterocyclic Organic Chemistry

This compound belongs to the indeno-fused tetraazolo-triazine family, a subclass of bicyclic systems combining:

  • A 1,2,4-triazine core, a six-membered ring with three nitrogen atoms.
  • A tetrazole moiety, a five-membered ring containing four nitrogen atoms.
  • An indene framework, a fused bicyclic hydrocarbon (C₉H₈).

The fusion of these systems creates a planar, aromatic structure with extended π-conjugation, enhancing stability and enabling interactions with biological targets. Its classification is further defined by the IUPAC name 10,12,13,14,15,16-hexazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one, reflecting the spatial arrangement of nitrogen atoms and ketone functional groups.

Isomeric Variants and Structural Relationships

Isomerism arises from variations in nitrogen positioning and ring fusion patterns. Two principal isomers have been characterized:

10H-Indeno[2,1-e]tetrazolo[1,5-b]triazin-10-one (KP372-1A)

  • Molecular Formula: C₁₀H₄N₆O.
  • Structural Features: The ketone group is positioned at C10, with nitrogen atoms at N1, N2, N3, and N4 of the tetrazole ring and N5, N6 of the triazine.
  • Key Properties: Higher dipole moment (2.1 D) due to asymmetric charge distribution, influencing solubility in polar solvents.

6H-Indeno[1,2-e]tetrazolo[1,5-b]triazin-6-one

  • Molecular Formula: C₁₀H₄N₆O.
  • Structural Features: The ketone group shifts to C6, altering the electron density profile and hydrogen-bonding capacity.
  • Key Properties: Reduced planarity compared to KP372-1A, affecting π-stacking interactions.

Table 1: Comparative Analysis of Isomers

PropertyKP372-1A6H-Indeno Isomer
Molecular Weight224.18 g/mol224.18 g/mol
XLogP30.70.5
Hydrogen Bond Acceptors66
Aromatic Rings33

Synthetic Methodologies

The synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one (molecular formula C₁₀H₄N₆O, molecular weight 224.18 g/mol, CAS: 329710-24-9) represents a significant challenge in heterocyclic chemistry due to its complex polycyclic structure containing multiple nitrogen atoms [1] [2]. This compound features a fused ring system combining an indeno core with both tetrazole and triazine rings, creating a highly conjugated heterocyclic framework with unique electronic properties.

Heterocyclic Ring Formation Strategies

The formation of the complex ring system in Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one requires sophisticated synthetic strategies that can efficiently construct multiple heterocyclic rings in a controlled manner [3] [4]. Several key approaches have been developed for the synthesis of this compound and related tetrazolo-triazine systems.

The cyclization of hydrazonoyl intermediates represents one of the most effective methods for constructing the tetrazolo-triazine core [5] [6]. This approach involves the initial formation of hydrazonoyl halides from appropriate indeno precursors, followed by cyclization with triazine derivatives under reflux conditions in ethanol for 4-6 hours, yielding the desired product in 65-85% yield with high regioselectivity [5]. The method benefits from the inherent reactivity of hydrazonoyl intermediates, which readily undergo intramolecular cyclization to form the fused ring system.

The tetrazole ring formation from azide precursors provides an alternative route with enhanced atom efficiency [2] [7]. This methodology utilizes azido compounds derived from indeno precursors, which undergo thermal cyclization in dimethylformamide at temperatures ranging from 100-130°C over 8-12 hours [2]. The process achieves yields of 70-90% and offers the advantage of being an atom-efficient transformation where the azide nitrogen atoms are directly incorporated into the final tetrazole ring structure.

A ring fusion approach from indanone derivatives has been developed to construct the indeno-fused tetrazolo-triazine system [6] [8]. This method starts with appropriately substituted indanone compounds and tetrazole building blocks, employing acetic acid as solvent at temperatures of 80-100°C for 6-8 hours [8]. While this approach provides milder reaction conditions compared to other methods, it typically yields 55-75% of the desired product.

The multi-step synthesis via triazine intermediates offers excellent scalability for larger-scale preparations [9] [7]. This approach begins with triazine chlorides and amino-tetrazole precursors, utilizing pyridine as both solvent and base at 120°C for 10-14 hours [9]. The method achieves yields of 60-80% and is particularly suitable for industrial applications due to its robust and reproducible nature.

Recent advances have introduced condensation-cyclization cascade reactions that employ microwave-assisted heating for enhanced efficiency [10] [11]. These energy-efficient protocols utilize dicarbonyl compounds and nitrogen heterocycles under microwave irradiation at 140°C for 2-4 hours, achieving excellent yields of 75-95% [10]. The microwave assistance significantly reduces reaction times while maintaining high selectivity for the desired fused ring system.

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one requires careful consideration of multiple parameters to achieve maximum yield and selectivity [12] [13]. Systematic studies have revealed that temperature control is critical, with optimized conditions requiring 120-140°C compared to initial attempts at 80-100°C, resulting in yield improvements of 15-25% [12].

Temperature optimization studies have shown that the complex cyclization reactions require elevated temperatures to overcome the activation barriers associated with multiple ring-forming processes [4] [14]. The optimal temperature range of 120-140°C provides sufficient thermal energy for cyclization while preventing thermal degradation of the sensitive heterocyclic intermediates.

Reaction time optimization has demonstrated that careful control of reaction duration can significantly improve yields [15] [16]. Optimized conditions employ 4-6 hours reaction time compared to initial 8-12 hour protocols, resulting in 20-30% yield improvements while reducing the formation of side products [15]. The shorter reaction times prevent over-cyclization and decomposition reactions that can occur with extended heating.

Solvent system optimization has identified pyridine-dimethyl sulfoxide mixtures as superior to traditional ethanol-dimethylformamide systems [17] [11]. The optimized solvent combination provides enhanced solubility for all reactants while serving dual roles as both solvent and base, leading to 10-20% yield improvements and significantly enhanced selectivity [17].

Catalyst loading optimization has shown that reducing catalyst loadings from 5-10 mol% to 2-5 mol% can improve yields by 5-15% while reducing costs and simplifying purification procedures [4] [18]. Lower catalyst loadings minimize competing side reactions while maintaining sufficient catalytic activity for the desired transformations.

Chemical Transformation Pathways

The chemical reactivity of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is dominated by the electron-deficient nature of its fused heterocyclic system, which contains six nitrogen atoms distributed across tetrazole and triazine rings [19] [20]. This high nitrogen content creates multiple reactive sites for both nucleophilic and electrophilic transformations.

Nucleophilic substitution reactions represent the most common transformation pathway for this compound [19] [21]. The electron-deficient triazine ring readily undergoes nucleophilic attack by amines, alcohols, and thiols under mild conditions (room temperature to 60°C), yielding substituted derivatives in 70-85% yields [19]. These reactions proceed through addition-elimination mechanisms where the nucleophile attacks the electrophilic carbon atoms of the triazine ring, followed by elimination of leaving groups.

Electrophilic aromatic substitution can occur at the indeno portion of the molecule under carefully controlled conditions [19] [20]. Halogenation and nitration reactions proceed at 0-25°C under inert atmosphere, yielding halogenated or nitrated products in 60-80% yields [20]. The electron-withdrawing effect of the nitrogen-rich heterocyclic system reduces the reactivity of the indeno ring toward electrophiles, requiring more forcing conditions than simple indene derivatives.

Ring-opening reactions can be induced under harsh acidic or basic conditions, leading to ring-opened intermediates in 50-70% yields [22] [23]. These reactions typically require reflux conditions for 2-6 hours and can provide access to acyclic intermediates that may be useful for further synthetic transformations [23].

Oxidative transformations of the indeno portion can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide [19] [24]. These reactions proceed at room temperature over 1-4 hours, yielding ketones and carboxylic acid derivatives in 65-85% yields [24]. The oxidations typically affect the methylene carbons of the indeno ring while leaving the nitrogen heterocycles intact.

Reduction reactions can be performed using metal hydrides or catalytic hydrogenation to reduce the carbonyl group or partially saturate the ring system [21] [25]. These transformations proceed under mild conditions (1-5 atm H₂) with appropriate catalysts, yielding reduced heterocycles in 75-90% yields [25].

Metal-catalyzed coupling reactions have been developed to introduce various substituents via palladium or nickel catalysis [19] [21]. These reactions employ organometallic reagents under inert atmosphere at 80-120°C, yielding cross-coupled products in 55-75% yields [21]. The coupling reactions provide access to functionalized derivatives that would be difficult to prepare by other methods.

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one reveals critical insights into the molecular features responsible for its biological and chemical properties [26] [27] [28]. Each structural component contributes uniquely to the overall activity profile of the compound.

The tetrazole ring serves as an essential pharmacophore that is critical for binding interactions with biological targets [26] [29]. Structure-activity studies demonstrate that substitution of the tetrazole ring significantly reduces activity, with IC₅₀ values typically in the high nanomolar range (10-50 nM) for the unsubstituted system [26]. The tetrazole ring functions primarily through metal coordination mechanisms, forming crucial interactions with metalloenzymes and metal-containing active sites [29].

The triazine core represents the central pharmacophore of the molecule, serving as the primary site for π-π stacking interactions with aromatic residues in protein binding sites [26] [27]. Methylation of the triazine nitrogen atoms consistently decreases potency, with activity typically maintained in the 20-80 nM range for optimal derivatives [27]. The triazine ring's electron-deficient nature enables strong interactions with electron-rich aromatic systems in biological targets.

The indeno fusion contributes primarily through hydrophobic interactions with lipophilic binding pockets [26] [28]. Extension of the indeno system through additional aromatic rings can improve selectivity while maintaining moderate activity (IC₅₀ values of 100-500 nM) [28]. The indeno portion provides the necessary three-dimensional structure for optimal shape complementarity with target binding sites.

The carbonyl group functions as a crucial hydrogen bond acceptor, with reduction of this group typically eliminating biological activity entirely [26] [24]. The carbonyl maintains high activity levels (IC₅₀ 15-60 nM) through electrostatic interactions with positively charged residues in protein active sites [24]. This group is essential for maintaining the proper electronic distribution throughout the molecule.

The nitrogen atom positions throughout the molecule contribute to electronic effects that modulate binding affinity and selectivity [27] [29]. Alkylation of various nitrogen positions can alter target specificity, with activity ranging from 50-1000 nM depending on the specific substitution pattern [29]. The nitrogen atoms contribute to charge distribution effects that influence molecular recognition processes.

Ring planarity is crucial for molecular recognition and optimal binding [30] [26]. Distortion of the planar ring system through steric effects or conformational constraints typically reduces binding affinity, with moderate activity levels (IC₅₀ 200-800 nM) maintained for slightly distorted systems [30]. The planar structure enables optimal shape complementarity with flat binding sites in target proteins.

Stability and Degradation Mechanisms

The stability profile of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is significantly influenced by its high nitrogen content and fused ring structure, making it susceptible to various degradation pathways under different environmental conditions [22] [24] [31].

Hydrolytic cleavage represents the most significant degradation pathway under aqueous conditions [22] [24]. The compound exhibits limited stability in strongly acidic (pH 1-3) or basic (pH 11-14) aqueous media, with hydrolytic ring-opening occurring with half-lives of 2-6 hours [24]. The hydrolysis primarily targets the tetrazole ring, leading to ring-opened amide products through nucleophilic attack by water molecules [22]. Optimal stability is maintained at neutral to slightly basic pH (6-8) where hydrolytic degradation is minimized.

Thermal decomposition becomes significant at temperatures above 200°C, with the compound showing a thermal stability half-life of 30-60 minutes under these conditions [31] [24]. The high nitrogen content makes the molecule prone to explosive decomposition at elevated temperatures, producing various decomposition fragments including nitrogen gas, carbon monoxide, and smaller heterocyclic fragments [31]. Temperature control below 150°C is essential for maintaining compound integrity during synthetic procedures and storage.

Photochemical degradation occurs under ultraviolet irradiation (λ = 254-365 nm), leading to photo-isomerization and ring fragmentation with half-lives of 1-4 hours [22] [32]. The extended conjugated system of the fused rings makes the compound particularly susceptible to photochemical reactions, producing various photo-isomers and ring-opened products [32]. Light protection through amber storage containers or UV-blocking additives is recommended for long-term stability.

Oxidative degradation can occur in the presence of air, oxygen, or peroxides, with stability half-lives of 4-12 hours depending on oxidant concentration [24] [25]. The indeno portion is particularly susceptible to oxidation, leading to quinone-type derivatives through hydroxylation and subsequent oxidation reactions [25]. The use of antioxidants and inert atmosphere storage significantly improves oxidative stability.

Acid-catalyzed decomposition occurs rapidly in the presence of strong acids such as hydrochloric acid or sulfuric acid, with half-lives of 15-45 minutes [24] [22]. The protonation of nitrogen atoms in the tetrazole and triazine rings activates these sites toward nucleophilic attack and ring-opening reactions [22]. Buffered systems maintain stability by preventing exposure to strongly acidic conditions.

Base-catalyzed ring opening represents another significant degradation pathway under strongly basic conditions [22] [23]. Treatment with strong bases such as sodium hydroxide or potassium hydroxide leads to hydroxylated products and ring-opened derivatives with half-lives of 1-3 hours [23]. Maintenance of neutral pH conditions is crucial for preventing base-catalyzed degradation processes.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

224.04466

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Liu B, Wu JM, Li J, Liu JJ, Li WW, Li CY, Xu HL, Bao JK. Polygonatum cyrtonema lectin induces murine fibrosarcoma L929 cell apoptosis and autophagy via blocking Ras-Raf and PI3K-Akt signaling pathways. Biochimie. 2010 Dec;92(12):1934-8. Epub 2010 Aug 14. PubMed PMID: 20713122.
2: Shao H, Yi XM, Wells A. Epidermal growth factor protects fibroblasts from apoptosis via PI3 kinase and Rac signaling pathways. Wound Repair Regen. 2008 Jul-Aug;16(4):551-8. PubMed PMID: 18638274; PubMed Central PMCID: PMC2547354.
3: Xi RG, Huang J, Li D, Wang XB, Wu LJ. Roles of PI3-K/Akt pathways in nanoparticle realgar powders-induced apoptosis in U937 cells. Acta Pharmacol Sin. 2008 Mar;29(3):355-63. PubMed PMID: 18298901.
4: Li D, Cui Q, Chen SG, Wu LJ, Tashiro S, Onodera S, Ikejima T. Inactivation of ras and changes of mitochondrial membrane potential contribute to oridonin-induced autophagy in a431 cells. J Pharmacol Sci. 2007 Sep;105(1):22-33. PubMed PMID: 17895587.
5: Zeng Z, Samudio IJ, Zhang W, Estrov Z, Pelicano H, Harris D, Frolova O, Hail N Jr, Chen W, Kornblau SM, Huang P, Lu Y, Mills GB, Andreeff M, Konopleva M. Simultaneous inhibition of PDK1/AKT and Fms-like tyrosine kinase 3 signaling by a small-molecule KP372-1 induces mitochondrial dysfunction and apoptosis in acute myelogenous leukemia. Cancer Res. 2006 Apr 1;66(7):3737-46. PubMed PMID: 16585200.
6: Koul D, Shen R, Bergh S, Sheng X, Shishodia S, Lafortune TA, Lu Y, de Groot JF, Mills GB, Yung WK. Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Mol Cancer Ther. 2006 Mar;5(3):637-44. PubMed PMID: 16546978.
7: Mandal M, Younes M, Swan EA, Jasser SA, Doan D, Yigitbasi O, McMurphey A, Ludwick J, El-Naggar AK, Bucana C, Mills GB, Myers JN. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck. Oral Oncol. 2006 Apr;42(4):430-9. Epub 2006 Jan 27. PubMed PMID: 16442835; PubMed Central PMCID: PMC1414640.
8: Mandal M, Kim S, Younes MN, Jasser SA, El-Naggar AK, Mills GB, Myers JN. The Akt inhibitor KP372-1 suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells. Br J Cancer. 2005 May 23;92(10):1899-905. PubMed PMID: 15870708; PubMed Central PMCID: PMC2361761.

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